3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C13H17N3O3 It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and an amino group linked to a pyridine ring
Scientific Research Applications
3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form an intermediate, which is then further reacted with 5-carbamoylpyridine . The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Mechanism of Action
The mechanism of action of 3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid derivatives: These compounds have similar core structures but with different substituents, affecting their reactivity and applications.
Cyclohexane carboxylic acids: Compounds with similar cyclohexane rings and carboxylic acid groups but lacking the pyridine moiety.
Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexane ring with a pyridine moiety, providing a versatile scaffold for chemical modifications and potential biological activity. This structural combination is less common compared to other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
3-[(5-carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-12(17)9-4-5-11(15-7-9)16-10-3-1-2-8(6-10)13(18)19/h4-5,7-8,10H,1-3,6H2,(H2,14,17)(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELXEIVRJJWGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC2=NC=C(C=C2)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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